![molecular formula C18H22N8 B2479350 4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2034234-15-4](/img/structure/B2479350.png)
4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray diffraction analysis, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for the requested compound is not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined using techniques like melting point analysis, infrared spectroscopy, and NMR spectroscopy . Unfortunately, the specific physical and chemical properties analysis for the requested compound is not available in the literature.Scientific Research Applications
Heterocyclic Synthesis and Structural Analysis
Heterocyclic compounds, including those similar to the specified chemical, have been synthesized for a range of applications, notably in pharmaceutical and medicinal chemistry. For example, the synthesis of novel heterocyclic compounds incorporating pyrazole, pyrimidine, and pyridine derivatives has been reported, demonstrating the versatility of heterocyclic chemistry in generating biologically active compounds (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Antiproliferative Activity
Some derivatives of heterocyclic compounds, such as pyrido[1,2-a]pyrimidin-4-one, have shown antiproliferative activity against human cancer cell lines, highlighting the potential of these compounds in cancer research (L. Mallesha et al., 2012). This suggests that compounds with similar structures could be explored for their anticancer properties.
Antiviral and Antimicrobial Applications
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidines have indicated their specificity and potent activity against human enteroviruses, including coxsackieviruses, at nanomolar concentrations (J. Chern et al., 2004). Additionally, novel heterocycles incorporating antipyrine moiety have been synthesized and evaluated for their antimicrobial activity, underscoring the potential of these compounds in combating microbial infections (S. Bondock et al., 2008).
Imaging and Diagnostic Research
Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been explored for their application in imaging and diagnostics, particularly in the development of PET agents for imaging IRAK4 enzyme in neuroinflammation contexts (Xiaohong Wang et al., 2018). This highlights the importance of such compounds in medical research and diagnostics.
properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-20-17-14(11-19-24(17)2)18(21-12)26-9-7-25(8-10-26)16-6-5-15(22-23-16)13-3-4-13/h5-6,11,13H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVXZFUWXVDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

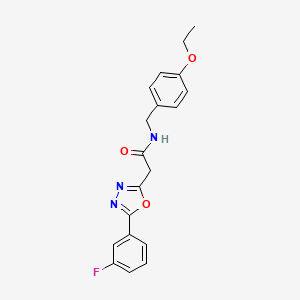
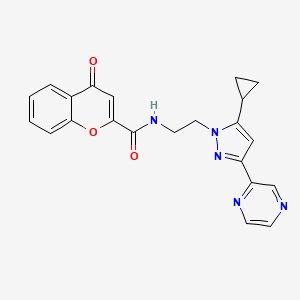
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)
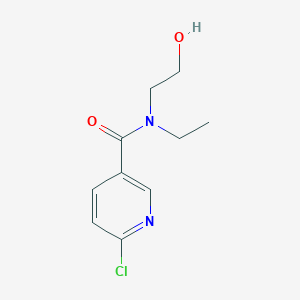
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)
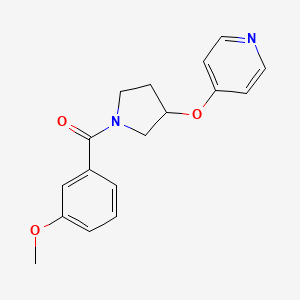
![9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2479279.png)
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)
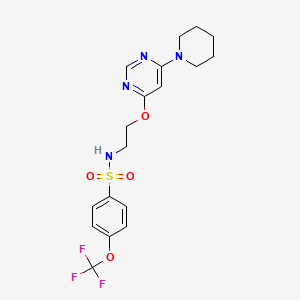
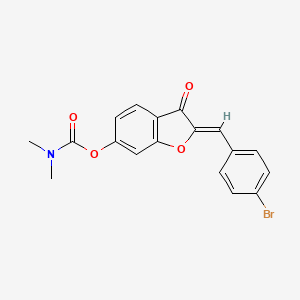
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B2479286.png)
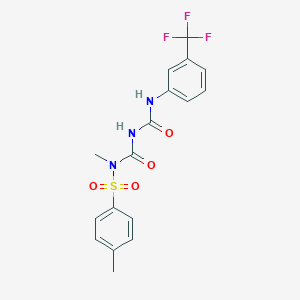
![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)
